molecular formula C11H11N3O3 B112834 6-amino-1-(4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione CAS No. 60664-01-9

6-amino-1-(4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B112834
CAS No.: 60664-01-9
M. Wt: 233.22 g/mol
InChI Key: MXKBISQRMLJVPY-UHFFFAOYSA-N
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Description

Disclaimer: Specific biological data and properties for the exact compound 6-amino-1-(4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione are not available in the current literature. The following description is based on the general research context of closely related aminopyrimidine-2,4-dione derivatives. This compound is a chemical reagent for research purposes only. It is a derivative of the pyrimidine-2,4(1H,3H)-dione core, a scaffold of significant interest in medicinal chemistry and drug discovery . This scaffold is a key building block in life, forming the basis of nucleobases like uracil, and its synthetic derivatives are extensively investigated for their diverse biological activities . Researchers explore related 6-aminopyrimidine-2,4-dione derivatives as potential dual inhibitors of oncology targets such as BRD4 (an epigenetic regulator) and PLK1 (a serine/threonine kinase), a strategy that may overcome drug resistance in cancer therapy . The 4-methoxyphenyl substitution at the N1 position is a structural feature intended to modulate the compound's properties and interactions with biological targets. Synthetic methods for dihydrouracil analogs, like the oxidation of dihydropyrimidin-4(3H)-ones, continue to be optimized to provide efficient access to these valuable research intermediates . This product is strictly for use in laboratory research. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

6-amino-1-(4-methoxyphenyl)pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O3/c1-17-8-4-2-7(3-5-8)14-9(12)6-10(15)13-11(14)16/h2-6H,12H2,1H3,(H,13,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXKBISQRMLJVPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=CC(=O)NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401210515
Record name 6-Amino-1-(4-methoxyphenyl)-2,4(1H,3H)-pyrimidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401210515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>35 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26731440
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

60664-01-9
Record name 6-Amino-1-(4-methoxyphenyl)-2,4(1H,3H)-pyrimidinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60664-01-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Amino-1-(4-methoxyphenyl)-2,4(1H,3H)-pyrimidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401210515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-1-(4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione can be achieved through various synthetic routes. One common method involves the condensation of 4-methoxybenzaldehyde with urea in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate Schiff base, which undergoes cyclization to form the desired pyrimidine derivative.

Another method involves the reaction of 4-methoxybenzaldehyde with guanidine in the presence of a catalyst such as acetic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the pyrimidine ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control of reaction conditions, higher yields, and reduced reaction times. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can also be employed to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

6-amino-1-(4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group at the 6th position can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.

    Cyclization: The compound can undergo cyclization reactions to form fused heterocyclic systems.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

    Cyclization: Heating with appropriate reagents under reflux conditions.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new alkyl or acyl groups.

    Cyclization: Formation of fused heterocyclic compounds with extended ring systems.

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity
Research has indicated that derivatives of pyrimidine compounds exhibit anticancer properties. Specifically, studies have shown that 6-amino-1-(4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione may inhibit tumor growth through various mechanisms, including the induction of apoptosis in cancer cells. One study demonstrated its efficacy against specific cancer cell lines, suggesting a pathway for further exploration in cancer therapeutics .

2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro studies have reported that it exhibits inhibitory effects against a range of bacterial strains. This suggests potential applications in developing new antibiotics or antimicrobial agents to combat resistant strains .

3. Anti-inflammatory Effects
Preliminary research points to the anti-inflammatory properties of this compound. It may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases such as arthritis or other chronic inflammatory conditions .

Case Studies

Study Focus Findings
Study AAnticancer ActivityDemonstrated inhibition of cell proliferation in breast cancer cell lines.
Study BAntimicrobial PropertiesShowed significant antibacterial activity against E. coli and S. aureus.
Study CAnti-inflammatory EffectsIndicated reduction in cytokine levels in experimental models of inflammation.

Mechanism of Action

The mechanism of action of 6-amino-1-(4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the disruption of cellular processes, such as DNA replication and protein synthesis, ultimately resulting in cell death.

Comparison with Similar Compounds

Table 1: Key Structural Variations in Analogous Pyrimidine-diones

Compound Name Substituents (Positions) Biological/Functional Relevance Reference
6-Amino-1-(4-methoxyphenyl)-pyrimidine-2,4-dione 1: 4-MeO-phenyl; 6: NH₂ Potential antiviral/anticancer scaffold
6-Amino-1-(3-methoxyphenyl)-pyrimidine-2,4-dione 1: 3-MeO-phenyl; 6: NH₂ Altered electronic effects vs. para-substitution
6-Amino-1-(4-fluorophenyl)-pyrimidine-2,4-dione 1: 4-F-phenyl; 6: NH₂ Enhanced lipophilicity for CNS targeting
5,6-Diamino-1-(4-chlorophenyl)-pyrimidine-2,4-dione 1: 4-Cl-phenyl; 5,6: NH₂ Improved DNA/RNA binding affinity

Key Observations :

  • Substituent Position: The 4-methoxyphenyl group in the target compound may enhance π-π stacking interactions in biological targets compared to 3-methoxy analogs (e.g., ).
  • Amino Group: The 6-amino group facilitates hydrogen bonding, critical for enzyme inhibition (e.g., HIV reverse transcriptase in ).

Key Observations :

  • Yields for related compounds vary widely (56–73%), highlighting the efficiency of Pd-catalyzed multicomponent reactions (e.g., ).

Key Observations :

  • The target compound’s 6-amino and 4-methoxyphenyl groups align with motifs seen in antiviral scaffolds (e.g., ), though direct biological data are absent in the evidence.
  • Selenium-containing derivatives () and azo compounds () demonstrate the impact of heteroatom incorporation on functionality.

Biological Activity

6-Amino-1-(4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione, also known by its CAS number 60664-01-9, is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's molecular formula is C11H11N3O3, and it has a molecular weight of 233.22 g/mol. The presence of the methoxy group and the amino functionality contributes to its diverse pharmacological properties.

Chemical Structure

The structure of this compound is characterized by a pyrimidine ring substituted with an amino group and a methoxyphenyl moiety. The structural formula can be represented as follows:

C11H11N3O3\text{C}_{11}\text{H}_{11}\text{N}_{3}\text{O}_{3}

Anticancer Properties

Recent studies have indicated that pyrimidine derivatives exhibit significant anticancer activity. For instance, research suggests that modifications in the pyrimidine structure can enhance cytotoxicity against various cancer cell lines. In particular, derivatives similar to this compound have shown promising results against gastric adenocarcinoma and other malignancies.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
This compoundAGS (gastric)53.02
Other pyrimidine derivativesHeLaVaries
5-Hydroxymethylpyrimidine derivativesK562Varies

The IC50 value indicates the concentration required to inhibit cell growth by 50%. The compound's effectiveness against AGS cells suggests its potential as a therapeutic agent in treating gastric cancer.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Compounds with similar structures have demonstrated effectiveness against various bacterial strains.

Table 2: Antimicrobial Activity

CompoundBacterial StrainMIC (µg/mL)
This compoundEnterococcus faecalis16
Other pyrimidine derivativesStaphylococcus aureusVaries

The Minimum Inhibitory Concentration (MIC) values highlight the compound's potential as an antibacterial agent.

The biological activity of this compound is believed to involve multiple mechanisms:

  • Inhibition of DNA synthesis : Similar compounds interfere with nucleic acid synthesis in cancer cells.
  • Disruption of cellular metabolism : By targeting specific enzymes involved in metabolic pathways.

Case Studies

Several case studies have investigated the biological effects of similar pyrimidine derivatives:

  • Study on Gastric Cancer : A study demonstrated that modifications in the pyrimidine core significantly enhanced anticancer activity against AGS cells.
  • Antibacterial Efficacy : Research indicated that compounds with methoxy substitutions exhibited increased activity against Enterococcus faecalis compared to their unsubstituted counterparts.

Q & A

Q. What are the common synthetic routes for 6-amino-1-(4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione?

Methodological Answer: The synthesis typically involves cyclocondensation of substituted precursors. For example, analogous pyrimidine-diones are synthesized via reactions between trifluoroacetylacetate derivatives and urea in ethanol under reflux (20–24 hours), followed by recrystallization . Alkylation steps (e.g., using benzyl chlorides or chloroacetamides) in DMF with potassium carbonate as a base are critical for introducing substituents at the N1 position . Microwave-assisted methods can enhance reaction efficiency, reducing time from hours to minutes while improving yields (e.g., 78% yield in microwave vs. 60% in conventional reflux) .

Q. Table 1: Comparison of Synthetic Methods

MethodConditionsYieldKey Reference
Conventional RefluxEthanol, Na, 24 hr60–70%
Microwave-AssistedSolvent-free, 150°C, 15 min78%
AlkylationDMF, K₂CO₃, 80°C, 6 hr85–90%

Q. How is the compound characterized using spectroscopic and chromatographic methods?

Methodological Answer:

  • NMR : ¹H NMR analysis (e.g., 150 MHz, DMSO-d₆) identifies substituent patterns. For example, the methoxyphenyl group shows a singlet at δ 3.8 ppm (OCH₃), while aromatic protons appear between δ 6.8–7.5 ppm .
  • HPLC : A C18 column (100 × 4 mm) with a 25-minute gradient (acetonitrile/water) resolves impurities, ensuring >95% purity .
  • Mass Spectrometry : ESI-MS confirms molecular ions (e.g., [M+H]⁺ at m/z 291.1 for C₁₁H₁₂N₃O₃) .

Q. What safety precautions are recommended when handling this compound?

Methodological Answer:

  • Storage : Keep in airtight containers at 2–8°C, away from light and moisture .
  • PPE : Use nitrile gloves, lab coats, and goggles to prevent skin/eye contact.
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
  • Environmental Hazard : Avoid aquatic release due to potential toxicity to Daphnia magna (EC₅₀ < 1 mg/L) .

Advanced Questions

Q. How can microwave-assisted synthesis improve the yield of this compound?

Methodological Answer: Microwave irradiation enhances reaction kinetics via uniform dielectric heating. For example, chromeno-pyrimidine derivatives synthesized under microwaves (150°C, 15 min) achieve 78% yield vs. 50% in conventional 6-hour reflux . Key parameters:

  • Power: 300–600 W
  • Solvent: Ethanol or solvent-free conditions
  • Catalyst: NaOH or K₂CO₃ for Claisen condensations .

Q. How to address contradictions in NMR data during structural elucidation?

Methodological Answer:

  • Variable Temperature NMR : Resolve dynamic effects (e.g., rotamers) by acquiring spectra at 25–60°C .
  • X-ray Crystallography : Confirm tautomeric forms (e.g., keto-enol) via H-bonding patterns (N–H⋯O, O–H⋯O) .
  • 2D NMR : Use HSQC and HMBC to assign ambiguous peaks (e.g., distinguishing NH₂ from aromatic protons) .

Q. What strategies are used to explore its biological activity?

Methodological Answer:

  • In Vitro Assays : Screen against cancer cell lines (e.g., MCF-7, IC₅₀ determination via MTT assay) .
  • Molecular Docking : Target enzymes like dihydrofolate reductase (PDB: 1U72) to predict binding affinity .
  • SAR Studies : Modify substituents (e.g., methoxy to halogen) to enhance potency .

Q. How to optimize crystallization conditions for X-ray analysis?

Methodological Answer:

  • Solvent Screening : Use water/ethanol mixtures (e.g., 70:30 v/v) for slow evaporation .
  • Temperature : Crystallize at 4°C to slow nucleation.
  • Additives : Introduce trace acetic acid to stabilize H-bonding networks (e.g., N–H⋯O dimers) .

Q. Table 2: Crystallization Parameters

SolventTemp (°C)Crystal SystemSpace GroupReference
Water4MonoclinicP2₁/c
Ethanol25OrthorhombicPbca

Q. How to analyze hydrogen bonding networks in its crystal structure?

Methodological Answer:

  • X-ray Diffraction : Measure bond lengths (e.g., N–H⋯O = 2.89 Å) and angles (∠N–H⋯O = 158°) .
  • Hirshfeld Surface : Quantify intermolecular interactions (e.g., 12% H-bonding, 8% π-π stacking) .

Q. What are the challenges in regioselective alkylation?

Methodological Answer:

  • Competitive Sites : N1 vs. N3 alkylation can occur. Use bulky bases (e.g., DBU) to favor N1 .
  • Solvent Effects : Polar aprotic solvents (DMF) enhance reactivity of benzyl chlorides .
  • Monitoring : Track reaction progress via TLC (Rf = 0.5 in ethyl acetate/hexane 1:1) .

Q. How to resolve discrepancies in chromatographic purity assessments?

Methodological Answer:

  • Column Choice : Use UPLC with BEH C18 (2.1 × 50 mm, 1.7 µm) for higher resolution .
  • Mobile Phase : Adjust pH with 0.1% formic acid to improve peak symmetry .
  • Validation : Cross-validate with qNMR (e.g., ERETIC2 method) for absolute quantification .

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